Product packaging for Methyl 3-cyclopropyl-3-oxopropanoate(Cat. No.:CAS No. 32249-35-7)

Methyl 3-cyclopropyl-3-oxopropanoate

Cat. No.: B133555
CAS No.: 32249-35-7
M. Wt: 142.15 g/mol
InChI Key: RIJWDPRXCXJDPK-UHFFFAOYSA-N
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Description

The Pivotal Role of β-Keto Esters as Versatile Intermediates in Organic Transformations

β-Keto esters are organic compounds characterized by a ketone functional group located on the carbon atom beta to an ester group. fiveable.me This unique arrangement of functional groups confers a high degree of reactivity and synthetic versatility, establishing them as essential synthons in organic chemistry. researchgate.netresearchgate.net Their structure allows for both electrophilic and nucleophilic reactive sites, making them valuable precursors for a wide array of more complex molecules, including natural products. researchgate.netresearchgate.net

The key to their utility lies in the acidity of the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups), which can be readily removed by a base to form a stabilized enolate. fiveable.me This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Michael additions. fiveable.menih.gov Furthermore, β-keto esters are central to classic named reactions like the Claisen condensation, a fundamental method for their synthesis. fiveable.meresearchgate.net The ester functionality can be later hydrolyzed and the resulting β-keto acid decarboxylated, providing a pathway to ketones and other derivatives. nih.gov This dual functionality and predictable reactivity make β-keto esters indispensable tools for building diverse and complex carbon skeletons. fiveable.me

Significance of the Cyclopropyl (B3062369) Group as a Unique Structural Motif in Bioactive Compounds and Synthetic Building Blocks

The cyclopropyl group, a three-membered carbocyclic ring, is far more than a simple cycloalkane. Its inherent ring strain (approximately 27.5 kcal/mol) and unusual bonding characteristics give it unique chemical properties that are highly valued in medicinal chemistry and materials science. unl.pt The C-C bonds have enhanced pi-character, and the C-H bonds are shorter and stronger than those in typical alkanes. researchgate.net

In drug design, the incorporation of a cyclopropyl ring can profoundly influence a molecule's pharmacological properties. researchgate.net It provides conformational rigidity, which can help lock a molecule into a bioactive conformation for more effective binding to a biological target. unl.pt This rigidity can also contribute to increased metabolic stability, as the strong C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com The constrained, sp3-hybridized nature of the cyclopropyl group is an appealing feature for drug designers. hyphadiscovery.com Consequently, this structural motif is found in a wide range of natural products and FDA-approved drugs, where it can enhance potency, improve selectivity, and reduce off-target effects. researchgate.nethyphadiscovery.comresearchgate.net

Overview of Methyl 3-Cyclopropyl-3-oxopropanoate as a Key Synthon and Synthetic Precursor

This compound (CAS No. 32249-35-7) is a chemical compound that strategically combines the reactive features of a β-keto ester with the unique structural properties of a cyclopropyl ring. cymitquimica.com This colorless to nearly colorless liquid is recognized as a valuable organic building block and a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.comnbinno.com

Its primary and most well-documented application is as a crucial reagent in the synthesis of Pitavastatin, a medication used to lower cholesterol. chemicalbook.comclearsynth.com The synthesis of this compound typically involves the reaction of cyclopropyl methyl ketone with a carbonate, such as dimethyl carbonate or diethyl carbonate, in the presence of a base like sodium hydride. quickcompany.in As a synthetic precursor, this compound provides a platform for introducing the cyclopropyl ketone moiety into larger molecular frameworks, leveraging the reactivity of the β-keto ester system for further chemical transformations. nbinno.com

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
CAS Number 32249-35-7 nih.govguidechem.com
Molecular Formula C₇H₁₀O₃ cymitquimica.comnih.gov
Molecular Weight 142.15 g/mol cymitquimica.comnih.gov
IUPAC Name This compound nih.gov
Synonyms 3-Cyclopropyl-3-oxopropionic acid methyl ester, Methyl 2-(cyclopropylcarbonyl)acetate cymitquimica.comtcichemicals.com
Appearance Colorless to Almost colorless clear liquid cymitquimica.comtcichemicals.com
Purity >96.0% (GC) cymitquimica.comtcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B133555 Methyl 3-cyclopropyl-3-oxopropanoate CAS No. 32249-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyclopropyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)4-6(8)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJWDPRXCXJDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435934
Record name Methyl 3-cyclopropyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32249-35-7
Record name Methyl β-oxocyclopropanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32249-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-cyclopropyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Cyclopropyl 3 Oxopropanoate and Its Derivatives

Established Synthetic Pathways

Conventional synthetic approaches to methyl 3-cyclopropyl-3-oxopropanoate and its analogs primarily rely on well-established organic reactions such as the Claisen condensation and the acylation of malonic esters followed by decarboxylation.

Conventional Synthetic Routes

A prevalent method for the synthesis of β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone or another ester. In the context of the target molecule, this would typically involve the reaction of methyl cyclopropanecarboxylate (B1236923) with methyl acetate (B1210297) in the presence of a strong base such as sodium methoxide.

Alternatively, a common route involves the acylation of a malonic ester. For instance, the synthesis of the analogous ethyl ester, ethyl 3-cyclopropyl-3-oxopropanoate, has been achieved by treating ethyl hydrogen malonate with n-butyllithium, followed by the addition of cyclopropanecarbonyl chloride. A similar strategy can be employed for the methyl ester. This is followed by a decarboxylation step, often referred to as the Krapcho decarboxylation, which is particularly effective for esters bearing a β-electron-withdrawing group and is typically carried out in a dipolar aprotic solvent at elevated temperatures.

Another related conventional approach involves the reaction of cyclopropyl (B3062369) methyl ketone with a formic acid ester in the presence of a base. This method is particularly useful for producing precursors that can be converted to this compound.

Optimized Reaction Conditions for High Yields

The optimization of reaction conditions is crucial for achieving high yields in the synthesis of this compound. In processes analogous to the Claisen condensation, the choice of a suitable base and solvent is critical. Strong, non-nucleophilic bases are often preferred to minimize side reactions.

For syntheses proceeding via the acylation of malonate esters, precise temperature control is essential, particularly during the addition of organolithium reagents, to ensure the selective formation of the desired enolate.

In a patented process for a structurally related 3-cyclopropyl-3-oxopropanal acetal, high yields of up to 85% have been reported. google.com This process emphasizes the importance of conducting the initial reaction in an inert atmosphere (e.g., argon, helium, or nitrogen) and using a suitable solvent such as tetrahydrofuran. google.com The controlled addition of reactants and maintenance of an optimal pH range during workup are also key factors in maximizing the product yield. google.com These optimized conditions provide a valuable reference for the high-yield synthesis of this compound.

Advanced Stereoselective Synthetic Approaches

The development of stereoselective methods to produce chiral derivatives of this compound is of significant interest, particularly for applications in the life sciences. These advanced approaches focus on the asymmetric synthesis of chiral alcohols derived from the reduction of the keto group.

Enantio-differentiating Hydrogenation over Asymmetrically Modified Heterogeneous Catalysts (e.g., Tartaric Acid Modified Raney Nickel Catalyst)

A highly effective method for the stereoselective synthesis of methyl 3-cyclopropyl-3-hydroxypropanoate is the enantio-differentiating hydrogenation of this compound using an asymmetrically modified heterogeneous catalyst. A notable example is the use of a tartaric acid-modified Raney nickel (TA-MRNi) catalyst.

This method has been shown to achieve almost perfect enantio-differentiation, yielding the corresponding chiral alcohol in very high optical purity. The success of this catalyst system is attributed to the careful preparation of the Raney nickel, which involves refining and cleaning the catalyst by ultrasound irradiation, followed by modification with an acidic aqueous solution of tartaric acid and sodium bromide. This process effectively removes unstable, non-enantio-differentiating sites on the catalyst surface.

The hydrogenation of this compound over this modified catalyst has been demonstrated to produce methyl 3-cyclopropyl-3-hydroxypropanoate with an optical purity of over 98%. The reaction conditions, such as temperature, have a significant impact on the enantioselectivity, with lower temperatures generally favoring higher optical yields.

Table 1: Enantio-differentiating Hydrogenation of this compound over TA-MRNi

EntryReaction Temperature (°C)Optical Yield (%)
110096
260>98

Asymmetric Synthesis via Enol Tosylates and Cross-Coupling Strategies

Another advanced strategy for the asymmetric synthesis of derivatives of this compound involves the use of enol tosylates in cross-coupling reactions. This approach allows for the stereoretentive synthesis of trisubstituted α,β-unsaturated esters, which can then be further manipulated to yield chiral products.

The methodology involves the stereocomplementary preparation of β-ketoester enol tosylates. The (E)- and (Z)-enol tosylates can be selectively synthesized from the β-ketoester by using a combination of p-toluenesulfonyl chloride (TsCl) and N-methylimidazole (NMI) with either triethylamine (B128534) (Et3N) for the (E)-isomer or lithium hydroxide (B78521) (LiOH) for the (Z)-isomer.

These stereodefined enol tosylates can then participate in various cross-coupling reactions, such as Negishi and Sonogashira couplings, to introduce a new substituent at the β-position with retention of the double bond geometry. This provides a versatile route to a wide range of α,β-unsaturated esters, which are valuable precursors for asymmetric transformations, including asymmetric hydrogenation or dihydroxylation, to introduce chirality. While this method is general for β-ketoesters, it is applicable to this compound to generate a variety of chiral derivatives.

Derivatization Strategies and Complex Molecule Construction Via Methyl 3 Cyclopropyl 3 Oxopropanoate

Synthesis of Nitrogen-Containing Heterocyclic Systems

The reactivity of the dicarbonyl functionality in methyl 3-cyclopropyl-3-oxopropanoate makes it an ideal precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds through condensation and cyclization reactions.

Pyrroles, a class of five-membered aromatic heterocycles, are prevalent in many biologically active molecules. The synthesis of substituted pyrroles can be achieved using this compound as a key starting material. A notable method involves the reaction of this compound with chloroacetone and ammonia. researchgate.net This reaction proceeds through a series of condensation and cyclization steps to yield methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate. researchgate.net

Table 1: Synthesis of Pyrrole Derivative

Reactants Product

Dihydropyrimidines are another important class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications. The Biginelli reaction, a one-pot multicomponent reaction, is a classic method for their synthesis. A variation of this reaction utilizes this compound, an aldehyde (such as benzaldehyde), and a urea or thiourea derivative. For instance, the reaction with benzaldehyde and ammonia (which can be considered a source for the urea component in situ) leads to the formation of dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, showcasing a pathway to highly substituted dihydropyridine structures rather than dihydropyrimidines in this specific example. researchgate.net However, the principle of using the β-ketoester in a Biginelli-type condensation is a key strategy for accessing such heterocyclic cores.

Table 2: Synthesis of Dihydropyridine Derivative

Reactants Product

Pyrazole moieties are integral to many pharmaceutical compounds. The synthesis of pyrazole derivatives from this compound typically involves a cyclization reaction with a hydrazine derivative. For example, the reaction with ethyl chloro(arylhydrazono)ethanoates or other halohydrazones results in the formation of 3-substituted 1-aryl-5-cyclopropyl-1H-pyrazole-4-carboxylic acids. researchgate.net This reaction provides a direct route to functionalized pyrazoles where the cyclopropyl (B3062369) group is retained at the 5-position of the heterocyclic ring.

Table 3: Synthesis of Pyrazole Derivatives

Reactants Product

Isoxazole carboxamides are recognized for their potential biological activities. A multi-step synthesis pathway starting from this compound can be employed to construct these molecules. The initial step involves the reaction of this compound with a primary amine in the presence of a catalytic amount of sodium or potassium hydroxide (B78521) to form a 3-cyclopropyl-3-oxo-N-arylpropanamide intermediate. This intermediate can then be further elaborated. For instance, reaction with carbon disulfide and methyl iodide yields a ketene dithioacetal, which upon treatment with hydroxylamine hydrochloride under microwave irradiation, cyclizes to form the desired isoxazole carboxamide derivatives.

Table 4: Multi-step Synthesis of Isoxazole Carboxamide Derivatives

Step Reactants Intermediate/Product
1 This compound, Primary amine, NaOH/KOH 3-Cyclopropyl-3-oxo-N-arylpropanamide
2 3-Cyclopropyl-3-oxo-N-arylpropanamide, CS₂, K₂CO₃, Methyl iodide Ketene dithioacetal

1,2,3-Triazole derivatives are readily synthesized via "click chemistry," and this compound serves as a valuable precursor in this context. The Dimroth reaction, a [3+2] cycloaddition between an organic azide and a β-ketoester, is a convenient method for synthesizing 1H-1,2,3-triazole-4-carboxylic acids. nih.gov In this reaction, which can be described as an enol-mediated process, this compound reacts with an azide, such as 5-azidoquinoline, to yield 5-cyclopropyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid. researchgate.net This carboxylic acid can then be converted to the corresponding triazole carboxamide through a subsequent amidation step, for example, by activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by the addition of an amine. nih.gov

Table 5: Synthesis of Triazole Carboxamide Derivatives

Step Reaction Type Reactants Product
1 Dimroth Reaction This compound, Organic azide (e.g., 5-azidoquinoline) 5-Cyclopropyl-1-substituted-1H-1,2,3-triazole-4-carboxylic acid researchgate.netnih.gov

Synthesis of Oxygen-Containing Heterocyclic Systems (e.g., Benzofuran Derivatives)

In addition to nitrogen heterocycles, this compound is also utilized in the synthesis of oxygen-containing heterocyclic systems. A key example is the formation of benzofuran derivatives. The reaction of this compound with benzoquinone leads to the synthesis of methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate. researchgate.net This condensation reaction provides an efficient route to the benzofuran core, a scaffold present in numerous natural products and pharmacologically active compounds.

Table 6: Synthesis of Benzofuran Derivative

Reactants Product

Construction of Stereodefined Acyclic Olefinic Scaffolds

The synthesis of acyclic olefinic scaffolds with defined stereochemistry is a cornerstone of organic synthesis, crucial for the construction of pharmaceuticals, natural products, and agrochemicals. The ketone functionality of this compound offers a direct entry point for olefination reactions, while the cyclopropyl ring can be strategically opened to generate linear chains with controlled geometry.

One prominent strategy for olefination is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction employs phosphonate carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction. wikipedia.orgalfa-chemistry.com The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes, as the reaction often proceeds under thermodynamic control, allowing intermediates to equilibrate to the more stable trans-olefin precursor. wikipedia.orgnrochemistry.com The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the ketone, followed by the formation of an oxaphosphetane intermediate, which then eliminates to yield the alkene and a water-soluble phosphate byproduct, simplifying purification. nrochemistry.com

The stereochemical outcome of such olefination reactions is highly dependent on the structure of the reactants and the reaction conditions. For instance, the Still-Gennari modification of the HWE reaction allows for the preparation of (Z)-olefins with excellent stereoselectivity by using phosphonates with electron-withdrawing groups. nrochemistry.com

Another powerful approach involves the Lewis acid-mediated ring-opening of the cyclopropyl ketone. The inherent strain of the cyclopropane ring makes it susceptible to cleavage under the influence of Lewis acids. nih.gov This activation facilitates a nucleophilic attack that can lead to the formation of a linear, functionalized olefin. The stereochemistry of the resulting olefin can be influenced by the choice of Lewis acid, nucleophile, and the stereochemistry of any preceding transformations, such as the reduction of the ketone. For example, the reduction of the ketone to a secondary alcohol introduces a chiral center, which can direct the stereochemical outcome of a subsequent ring-opening reaction, paving the way for the synthesis of stereodefined homoallylic alcohols.

Reaction Type Key Reagents Typical Stereoselectivity Notes
Horner-Wadsworth-EmmonsStabilized phosphonate carbanions, Base (e.g., NaH)Predominantly (E)-alkene wikipedia.orgnrochemistry.comByproduct is a water-soluble phosphate, facilitating purification. wikipedia.org
Still-Gennari ModificationPhosphonates with electron-withdrawing groups, BasePredominantly (Z)-alkene nrochemistry.comAccelerated elimination of the oxaphosphetane intermediate.
Lewis Acid-Mediated Ring-OpeningLewis Acid (e.g., TiCl4, SnCl4), NucleophileDependent on substrate and reaction conditionsCan be used to generate functionalized linear chains from the cyclopropyl ring. nih.gov

Preparation of Poly(3-cyclopropyl-3-hydroxypropionates) and Related Polymeric Structures

The development of new biodegradable and biocompatible polymers is a significant focus of materials science. This compound serves as a precursor to monomers that can be polymerized to create novel polyesters with unique properties imparted by the cyclopropyl group.

The key monomer for the synthesis of poly(3-cyclopropyl-3-hydroxypropionate) is methyl 3-cyclopropyl-3-hydroxypropanoate . This monomer can be synthesized via the stereoselective reduction of the ketone in this compound. The resulting hydroxy ester can then be polymerized.

A patented process describes the preparation of poly(3-cyclopropyl-3-hydroxypropionates). patentalert.com These polymers are noted for their utility as intermediates in the synthesis of other valuable small molecules, such as vinylcyclopropane and cyclopropylacetylene. The general strategy involves the polymerization of a 3-cyclopropyl-3-hydroxypropionic acid derivative. This can be achieved through methods such as ring-opening polymerization of the corresponding lactone, 3-cyclopropyl-β-propiolactone. Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer. wikipedia.org This method is particularly effective for producing polyesters from lactone monomers. The polymerization can be initiated by anionic, cationic, or organometallic species. wikipedia.org

The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by the choice of initiator and reaction conditions. The presence of the cyclopropyl group in the polymer backbone is expected to influence its thermal and mechanical properties, potentially leading to materials with enhanced characteristics compared to analogous aliphatic polyesters.

Polymerization Stage Compound Role Typical Method
Monomer SynthesisThis compoundPrecursorStereoselective reduction of the ketone
MonomerMethyl 3-cyclopropyl-3-hydroxypropanoateBuilding block for polymerization-
Polymerization3-Cyclopropyl-β-propiolactoneCyclic monomerAnionic or metal-catalyzed Ring-Opening Polymerization (ROP) wikipedia.org
Final PolymerPoly(3-cyclopropyl-3-hydroxypropionate)Functional material/intermediate patentalert.com-

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates and Drug Synthesis

The cyclopropyl (B3062369) motif is a desirable feature in drug design, often enhancing metabolic stability, binding affinity, and potency. researchgate.netnih.govscientificupdate.comiris-biotech.de Methyl 3-cyclopropyl-3-oxopropanoate provides a direct route to incorporate this valuable moiety into drug candidates.

This compound is a key reagent in the synthesis of Pitavastatin, a potent inhibitor of HMG-CoA reductase used for treating hypercholesterolemia. scbt.comallfordrugs.com The synthesis involves reacting this compound with 2-amino-4'-fluorobenzophenone to form a quinoline derivative, a core component of the Pitavastatin molecule. google.comgoogle.com The cyclopropyl group in Pitavastatin is thought to contribute to its strong binding to the HMG-CoA reductase enzyme, which is the rate-limiting step in cholesterol biosynthesis. hyphadiscovery.comwikipedia.orgencyclopedia.pubdovepress.com The presence of the cyclopropyl ring also helps to divert metabolism away from certain cytochrome P450 enzymes, potentially reducing drug-drug interactions. hyphadiscovery.com

Key Synthetic Step in Pitavastatin Synthesis
Reactant 1Reactant 2ProductSignificance
This compound2-amino-4′-fluorobenzophenoneMethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylateForms the core quinoline structure of Pitavastatin. google.comgoogle.com

This compound is utilized in the synthesis of various heterocyclic compounds that have shown potential as anti-inflammatory and antimicrobial agents. For instance, it is a precursor in the synthesis of novel isoxazole carboxamide derivatives. The general synthesis involves the reaction of this compound with a primary amine to form a 3-cyclopropyl-3-oxo-N-arylpropanamide intermediate, which is then further modified to yield the final isoxazole compounds. These compounds have been evaluated for their ability to inhibit inflammatory pathways and microbial growth.

The versatility of this compound extends to the synthesis of anticancer agents. It has been used in the creation of paclitaxel analogues, which are designed to mimic the bioactive conformation of the parent drug, a potent anticancer agent. researchgate.netnih.govnih.gov

Furthermore, this compound is a key building block in the synthesis of triazolopyrimidinone derivatives, which have been investigated as antagonists for the chemokine receptors CCR2 and CCR5. nih.govacs.orgnih.gov These receptors are implicated in various inflammatory diseases and cancer. nih.govnih.gov The synthesis involves the benzylation of the β-keto ester, this compound, followed by cyclization to form the triazolopyrimidinone scaffold. nih.govacs.org The resulting compounds have shown the ability to inhibit the signaling of these receptors, suggesting their potential as therapeutic agents. nih.gov

Triazolopyrimidinone Derivatives as CCR2/CCR5 Antagonists
Starting MaterialKey IntermediateFinal Product ClassTherapeutic Target
This compoundBenzylated β-keto esterTriazolopyrimidinone DerivativesCCR2/CCR5 nih.govacs.orgnih.gov

The incorporation of a cyclopropyl group can significantly impact a drug's pharmacological properties. researchgate.netnih.gov this compound provides a convenient tool for medicinal chemists to introduce this moiety and study its effect on biological activity. By systematically replacing other alkyl or aryl groups with a cyclopropyl ring, researchers can probe the structure-activity relationships (SAR) of drug candidates. researchgate.net This allows for the optimization of properties such as potency, selectivity, and metabolic stability. The rigid nature of the cyclopropyl ring can also help to lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. iris-biotech.de

Agrochemical Applications

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. nbinno.com

This chemical compound is a key component in the synthesis of certain herbicidal agents. For example, it is used to produce 5-cyclopropylisoxazole-4-carboxylic acid, which is then reacted with substituted benzylamines to create a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. nih.gov These compounds have demonstrated herbicidal activity against various weeds. The isoxazole ring-opening products of some of these compounds have been shown to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a known target for herbicides. nih.gov

Lack of Evidence for this compound as an HPPD-Inhibiting Herbicide

Extensive research of scientific literature and patent databases reveals no direct evidence to support the classification of this compound as a herbicide that functions through the inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

While the HPPD enzyme is a validated and significant target for a major class of commercial herbicides, there is no available data to indicate that this compound itself exhibits this mechanism of action or possesses any herbicidal properties. This chemical compound is primarily recognized and documented as a versatile synthetic intermediate, or a chemical building block, in the production of more complex molecules, particularly in the pharmaceutical industry.

The exploration of herbicidal mechanisms, specifically the inhibition of 4-Hydroxyphenylpyruvate Dioxygenase, is a robust field of study in agrochemical research. HPPD inhibitors disrupt a critical step in the tyrosine catabolism pathway in plants. This pathway is essential for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is a vital cofactor in the synthesis of carotenoids, which protect chlorophyll from photo-oxidation. By inhibiting HPPD, these herbicides lead to a depletion of plastoquinone, which in turn halts carotenoid synthesis. The unprotected chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of plant tissues, followed by necrosis and plant death.

Several distinct chemical classes of compounds are known to be effective HPPD inhibitors, including:

Triketones

Pyrazoles

Diketonitriles

Isoxazoles

Within these classes, structure-activity relationship (SAR) studies have explored the impact of various substituents on inhibitory potency. While some patented HPPD-inhibiting herbicides do feature a cyclopropyl group as part of a larger, more complex molecular structure, this does not confer herbicidal activity upon the simple chemical intermediate, this compound. For instance, the cyclopropyl moiety is present in some diketonitrile herbicides, but it is the entire molecule, with its specific arrangement of functional groups, that is responsible for binding to and inhibiting the HPPD enzyme.

A review of available scientific literature does not provide any data, such as IC50 values or herbicidal efficacy studies, for this compound against the HPPD enzyme or any weed species. Consequently, a detailed discussion of its herbicidal mechanisms, including research findings and data tables as requested, cannot be provided. The role of this compound appears to be confined to its utility in chemical synthesis rather than as an active ingredient in agrochemical formulations.

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and purity of Methyl 3-cyclopropyl-3-oxopropanoate. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of its distinct chemical environments. biocrick.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. The key expected signals for this compound include a singlet for the methyl ester protons (–OCH₃), a singlet for the active methylene (B1212753) protons (–C(=O)CH₂C(=O)–), and a set of multiplets for the protons of the cyclopropyl (B3062369) ring. The integration of these signals corresponds to the number of protons in each environment (3H, 2H, and 5H, respectively).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show distinct peaks for the methyl carbon, the methylene carbon, the two carbonyl carbons (ketone and ester), and the carbons of the cyclopropyl ring. chemicalbook.com The chemical shifts provide evidence for the electronic environment of each carbon atom.

Table 1: Predicted NMR Chemical Shift Data for this compound

Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity
Ester Methyl ¹H ~3.7 Singlet
Methylene ¹H ~3.5 Singlet
Cyclopropyl Methine ¹H ~2.0-2.5 Multiplet
Cyclopropyl Methylene ¹H ~0.9-1.2 Multiplet
Ketone Carbonyl ¹³C ~205 -
Ester Carbonyl ¹³C ~167 -
Methylene ¹³C ~45 -
Ester Methyl ¹³C ~52 -
Cyclopropyl Methine ¹³C ~20 -
Cyclopropyl Methylene ¹³C ~11 -

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. biocrick.com The molecular formula of this compound is C₇H₁₀O₃, corresponding to a molecular weight of approximately 142.15 g/mol . nih.govcymitquimica.comlabproinc.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (•OCH₃) or the cleavage of the bond between the carbonyl group and the cyclopropyl ring.

When coupled with chromatographic techniques, MS becomes a highly sensitive tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for analyzing volatile compounds. It is frequently used to assess the purity of this compound, with purity levels often reported as greater than 96.0% by GC analysis. cymitquimica.comtcichemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in complex matrices, LC-MS can be employed for separation and identification.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly useful for identifying the presence of specific functional groups. chemicalbook.com The IR spectrum of this compound is characterized by strong absorption bands indicative of its key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretch ~1715-1730 Strong
C=O (Ester) Stretch ~1735-1750 Strong
C–O (Ester) Stretch ~1100-1300 Strong
C–H (sp³) Stretch ~2850-3000 Medium

The presence of two distinct carbonyl peaks would be a key feature, confirming the β-keto ester structure.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. biocrick.com It is widely applicable to the analysis of this compound.

Purity Assessment: HPLC, particularly reversed-phase HPLC, can be used to determine the purity of a sample with high accuracy by separating the target compound from any impurities or starting materials. The purity is calculated based on the relative area of the peaks detected.

Enantiomeric Excess Determination: If the compound is synthesized in a chiral form or used in stereoselective reactions, chiral HPLC is the method of choice for separating and quantifying the enantiomers to determine the enantiomeric excess (ee).

Reaction Monitoring: HPLC is an invaluable tool for monitoring the progress of chemical reactions. By taking aliquots from a reaction mixture over time, the consumption of reactants and the formation of products, such as this compound, can be tracked to optimize reaction conditions and determine endpoints.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either crystallization at low temperatures or the synthesis of a solid derivative. While no public crystal structure of the parent compound is currently available, this technique remains the gold standard for absolute structural confirmation should a crystalline form be obtained.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques. Methods like Density Functional Theory (DFT) can be used to investigate the properties of this compound at the molecular level. scielo.org.mx

These computational studies can provide valuable insights into:

Molecular Geometry: Predicting the most stable conformation, including bond lengths and angles, which can be compared with experimental data if available.

Spectroscopic Properties: Simulating NMR and IR spectra to aid in the interpretation of experimental results.

Electronic Properties: Calculating the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential, which are key to understanding the molecule's reactivity.

Reaction Mechanisms: Modeling reaction pathways involving this compound to understand transition states and predict reaction outcomes and selectivity. Such studies are particularly relevant for understanding the reactivity of the strained cyclopropyl ring and the acidic methylene protons. scielo.org.mx

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations on cyclopropyl ketones reveal the significant influence of the cyclopropyl group on the electronic properties of the carbonyl moiety. The cyclopropyl ring, with its unique strained-ring character, can conjugate with the adjacent ketone, affecting the molecule's stability and reactivity. For this compound, DFT would be instrumental in:

Conformational Analysis: Determining the most stable spatial arrangement of the atoms. Studies on similar molecules like cyclopropyl methyl ketone have shown that the s-cis conformation, where the cyclopropyl ring and the carbonyl group are eclipsed, is the most stable arrangement.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution within the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the oxygen atoms of the carbonyl and ester groups would be regions of high electron density (negative potential), while the carbonyl carbon and the protons on the cyclopropyl ring would be areas of lower electron density (positive potential).

The following table presents illustrative data from DFT calculations on a related cyclopropyl ketone, providing an example of the types of parameters that can be determined.

ParameterIllustrative Value for a Cyclopropyl KetoneSignificance for this compound
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -0.8 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eVRelates to chemical reactivity and stability.
Dipole Moment 2.9 DMeasures the overall polarity of the molecule.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, this method provides a detailed picture of how molecules pack together. The analysis generates a unique three-dimensional surface for each molecule, with the color-coding indicating the nature and strength of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would elucidate the key interactions that govern its solid-state structure. Based on the functional groups present (a cyclopropyl ring, a ketone, and a methyl ester), the primary intermolecular interactions would be:

Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···O interactions are expected between the hydrogen atoms of the cyclopropyl and methyl groups and the oxygen atoms of the carbonyl and ester functionalities. These interactions would appear as distinct red regions on the d_norm map of the Hirshfeld surface.

van der Waals Forces: H···H contacts are generally the most abundant interactions in organic molecules and would cover a significant portion of the Hirshfeld surface.

A two-dimensional "fingerprint plot" is also generated, which summarizes the intermolecular contacts. Different types of interactions have characteristic shapes in this plot, allowing for their quantitative assessment. The following table provides a hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar β-ketoesters.

Intermolecular ContactPercentage Contribution to Hirshfeld SurfaceDescription
H···H ~ 45%Predominantly van der Waals forces.
O···H / H···O ~ 25%Represents C-H···O hydrogen bonds.
C···H / H···C ~ 20%Weak van der Waals interactions.
Other ~ 10%Includes C···C, C···O, and O···O contacts.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Automated Reaction Monitoring and Optimization Systems

The synthesis of this compound can be significantly improved through the use of automated reaction monitoring and optimization systems. These systems employ Process Analytical Technology (PAT) to provide real-time data on reaction progress, leading to enhanced control, improved yields, and greater consistency.

One such advanced technique applicable to the synthesis of β-ketoesters is in-situ molecular rotational resonance (MRR) spectroscopy . This highly selective technique can monitor the concentrations of reactants, intermediates, and products in the gas phase in real-time. For a reaction involving this compound, an automated system could be configured as follows:

Reactor Setup: The reaction is carried out in a temperature-controlled reactor equipped with a sampling port.

Automated Sampling: A six-port valve with a calibrated sample loop automatically extracts a small sample from the reactor at predefined intervals.

Volatilization and Analysis: The sample is volatilized in a heated inlet and introduced into the MRR spectrometer.

Data Acquisition and Processing: The spectrometer measures the rotational transitions of the molecules, which are unique to their structure. The signal intensity is proportional to the concentration of each species.

Kinetic Analysis: The real-time concentration data is used to determine reaction kinetics, identify the reaction endpoint, and detect the formation of any byproducts.

A study on the deuterium (B1214612) exchange reaction of ethyl acetoacetate, a closely related β-ketoester, demonstrated the power of this technique. nih.gov The system was able to monitor the concentrations of the non-deuterated, singly deuterated, and doubly deuterated species over time, providing precise kinetic data. nih.gov This level of detail allows for the rapid optimization of reaction parameters such as temperature, catalyst loading, and reagent stoichiometry.

The following table summarizes the key components and capabilities of an automated reaction monitoring system for the synthesis of this compound.

Component / CapabilityDescriptionBenefit
Automated Sampling System Extracts samples from the reactor without manual intervention.Ensures consistent and timely data collection.
In-situ Spectroscopic Probe (e.g., MRR, FTIR) Provides real-time analysis of the reaction mixture.Allows for immediate feedback on reaction progress.
Process Control Software Adjusts reaction parameters based on real-time data.Enables automated optimization of reaction conditions.
Data Logging and Analysis Records and processes all experimental data.Facilitates detailed kinetic modeling and process understanding.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations

The creation of stereochemically complex molecules from methyl 3-cyclopropyl-3-oxopropanoate hinges on the development of sophisticated catalytic systems. A significant area of future research will be the design of catalysts that can control the enantioselectivity and diastereoselectivity of reactions involving this cyclopropyl (B3062369) ketoester.

Recent advancements have highlighted the potential of various catalytic approaches. For instance, cobalt-catalyzed transformations have shown promise in asymmetric cyclopropanation, achieving high yields and excellent stereoselectivity. acs.org Future work could focus on adapting such systems for reactions with this compound, aiming to generate chiral cyclopropyl-containing products with high optical purity. The development of novel chiral ligands will be crucial in achieving this goal.

Furthermore, hydrogen-bond donor catalysis presents another promising avenue. nih.gov The design of chiral guanidinium ions or other hydrogen-bonding catalysts could facilitate enantioselective transformations of β-ketoesters like this compound. nih.gov These catalysts can create a chiral environment around the substrate, directing the approach of reagents to favor the formation of one stereoisomer over another.

Key areas for future catalyst development include:

Metal-Based Catalysts: Exploring a wider range of transition metals and ligand designs to improve efficiency and selectivity.

Organocatalysis: Designing new small-molecule organic catalysts that are metal-free, less toxic, and often more stable.

Biocatalysis: Utilizing enzymes to perform highly selective transformations under mild conditions.

Exploration of New Biological Targets for Cyclopropyl-Containing Motifs

The cyclopropane ring is a recurring motif in a variety of biologically active natural and synthetic compounds, exhibiting a broad spectrum of activities including enzyme inhibition, and antimicrobial and antitumor properties. unl.pt The unique electronic properties and conformational rigidity imparted by the cyclopropyl group make it a valuable pharmacophore in drug discovery. acs.org Consequently, derivatives of this compound are attractive candidates for exploring new biological targets.

The inherent reactivity of the cyclopropane ring can be harnessed to design mechanism-based inhibitors or covalent modifiers of specific enzymes. unl.pt For example, the electrophilic nature of a strained cyclopropyl group can be exploited to form covalent bonds with nucleophilic residues in an enzyme's active site. unl.pt

Future research in this area will likely focus on:

Screening of Compound Libraries: Synthesizing diverse libraries of compounds derived from this compound and screening them against a wide range of biological targets.

Target Identification and Validation: Identifying the specific molecular targets of bioactive cyclopropyl-containing compounds and validating their therapeutic relevance.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Biological Activities of Cyclopropane-Containing Compounds

Compound ClassBiological ActivityReference
CyclopropylaminesEnzyme inhibition, potential for reactive metabolite formation hyphadiscovery.com
PtaquilosideDNA alkylation, antitumor properties unl.pt
Cyclopropane-containing peptidesConformational restriction, improved proteolytic stability acs.org
Cyclopropyl-based protease inhibitorsInhibition of viral proteases (e.g., SARS-CoV-2 3CLpro) nih.gov

Integration of Advanced Computational Design in Synthetic Planning

Computational chemistry and molecular modeling are becoming indispensable tools in modern organic synthesis. In the context of this compound, these methods can be employed to predict reaction outcomes, design novel synthetic routes, and understand reaction mechanisms at a molecular level.

Density functional theory (DFT) calculations can be used to model transition states of reactions involving the cyclopropyl ketoester, providing insights into the factors that control stereoselectivity. This information can then be used to design more effective catalysts and reaction conditions.

Furthermore, computational screening of virtual compound libraries can accelerate the discovery of new bioactive molecules. By predicting the binding affinity of virtual compounds to specific biological targets, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Future applications of computational design include:

De Novo Drug Design: Designing novel molecular frameworks based on the this compound scaffold that are predicted to have high affinity and selectivity for a particular biological target.

Reaction Prediction and Optimization: Using machine learning algorithms trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation.

Mechanism Elucidation: Employing high-level quantum mechanical calculations to gain a detailed understanding of complex reaction mechanisms.

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic processes in both academia and industry. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign methods for its synthesis and derivatization.

This includes the use of:

Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids.

Catalytic Methods: Employing catalysts to increase reaction efficiency and reduce waste. mdpi.com This includes the use of recyclable catalysts to minimize environmental impact. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption. nih.gov

Hydrogen borrowing catalysis is one such sustainable method that has been applied to the α-cyclopropanation of ketones. acs.orgnih.gov This approach avoids the use of hazardous alkylating agents and generates minimal waste. acs.orgnih.gov The development of similar green methodologies for the synthesis and transformation of this compound is a key area for future investigation.

Table 2: Principles of Green Chemistry and their Application

Green Chemistry PrincipleApplication in SynthesisReference
PreventionDesigning synthetic routes that minimize waste generation. nih.gov
Atom EconomyMaximizing the incorporation of starting materials into the product. mdpi.com
Less Hazardous Chemical SynthesesUsing and generating substances that possess little or no toxicity. mdpi.com
Designing Safer ChemicalsDesigning chemical products to be effective while minimizing their toxicity. mdpi.com
Safer Solvents and AuxiliariesMinimizing the use of auxiliary substances or making them innocuous. nih.gov
Design for Energy EfficiencyConducting synthetic methods at ambient temperature and pressure. nih.gov
Use of Renewable FeedstocksUsing renewable raw materials or feedstocks whenever practicable. mdpi.com
Reduce DerivativesMinimizing or avoiding unnecessary derivatization. mdpi.com
CatalysisUsing catalytic reagents in preference to stoichiometric reagents. mdpi.com
Design for DegradationDesigning chemical products to break down into innocuous degradation products. mdpi.com
Real-time Analysis for Pollution PreventionDeveloping analytical methodologies for real-time monitoring and control. mdpi.com
Inherently Safer Chemistry for Accident PreventionChoosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. nih.gov

Discovery of Multi-target Bioactive Compounds from this compound Frameworks

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. mdpi.com Consequently, there is a growing interest in the development of multi-target drugs that can modulate several targets simultaneously. mdpi.com The versatile chemical scaffold of this compound provides an excellent starting point for the design and synthesis of such compounds.

By strategically functionalizing the this compound framework, it is possible to incorporate different pharmacophores that can interact with multiple biological targets. For example, a molecule could be designed to inhibit two different enzymes involved in a disease pathway or to interact with a receptor and an enzyme.

The discovery of multi-target bioactive compounds will require an integrated approach that combines:

Rational Drug Design: Using computational methods to design molecules with desired multi-target profiles.

Combinatorial Chemistry: Synthesizing large libraries of compounds to screen for multi-target activity.

High-Throughput Screening: Developing and utilizing assays to rapidly screen compound libraries against multiple targets.

Pharmacodynamic and Pharmacokinetic Profiling: Evaluating the in vitro and in vivo properties of lead compounds to assess their potential as multi-target drugs. nih.gov

The exploration of this compound frameworks for the development of multi-target agents holds significant promise for the treatment of complex diseases. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Methyl 3-cyclopropyl-3-oxopropanoate, and how are purity and yield validated?

  • Methodology : The compound is synthesized via a base-mediated reaction using NaH in THF, dimethyl carbonate, and 1-cyclopropylethanone under reflux. Post-reaction, the mixture is cooled, concentrated, and extracted with 1M HCl. Purification is achieved via flash column chromatography (FCC) using hexane:EtOAc gradients. Yield and purity are validated by NMR (¹H/¹³C) and mass spectrometry (observed m/z 142.1525 vs. theoretical 142.15) .

Q. How are structural and purity characteristics confirmed for this compound?

  • Methodology :

  • NMR Analysis : ¹H NMR (CDCl₃) shows signals for C=CH (δ 5.19–5.12 ppm), (CO)CH₂ (δ 2.67–2.62 ppm), and cyclopropane protons (δ 1.05–0.81 ppm). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and cyclopropyl carbons .
  • Physical Properties : Boiling point (193°C), density (1.174 g/cm³), and refractive index (1.475) are critical for solvent compatibility and reaction design .

Q. What safety protocols are recommended for handling this compound?

  • Safety Measures :

  • Use PPE (gloves, goggles) due to irritant properties (Risk Code: R36/37/38).
  • In case of eye contact, rinse immediately with water (Safety Code: S26).
  • Avoid environmental release; use fume hoods and sealed systems to prevent inhalation .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cyclization reactions?

  • Mechanistic Insight : The compound acts as a β-keto ester precursor in cyclizations with 1,1-disubstituted alkenes (e.g., (E)-1-bromo-2-methylhept-2-ene) under Pd catalysis. The reaction proceeds via oxidative addition, forming α,α-disubstituted alkenes. Key intermediates are characterized by NMR and FCC purification .
  • Data Contradiction : Conflicting outcomes (e.g., cyclopentenones vs. ketones) arise from substitution patterns. For example, α-mono-substituted esters favor cyclization, while α,α-disubstituted analogs undergo simple decarboxylation .

Q. What thermal stability challenges arise during decarboxylative rearrangements of this compound?

  • Experimental Design : At 500–600°C (pyrolysis), the ester undergoes decarboxylation to form 2-cyclopentenones. This contrasts with lower-temperature (120°C) β-keto acid rearrangements, highlighting the critical role of the 1,1-diacyl-cyclopropane system in directing reaction pathways .
  • Troubleshooting : Monitor reaction progress via GC-MS to detect intermediates and optimize heating rates to avoid decomposition .

Q. How is this compound utilized in heterocyclic synthesis?

  • Application Example : It reacts with hydroxylamine hydrochloride (HONH₂·HCl) and Et₃N in MeOH to form isoxazolin-5-ones. Post-reaction, filtration and EtOAc extraction yield 83% pure product (validated by ¹H NMR) .
  • Optimization : Adjust stoichiometry of HONH₂·HCl (1.1–1.2 equiv) to minimize side reactions and improve regioselectivity .

Q. What analytical strategies resolve contradictions in reaction outcomes for β-keto esters like this compound?

  • Data Analysis :

  • Use DFT calculations to model cyclopropane ring strain effects on reactivity.
  • Compare NMR shifts of intermediates (e.g., ring-opened vs. closed forms) to identify dominant pathways .
    • Case Study : In Keap1 inhibitor synthesis, ethyl 3-cyclopropyl-3-oxopropanoate derivatives showed divergent reactivity when coupled with pyrazole precursors. LC-MS tracking (m/z 282.1 [M+1]⁺) confirmed product identity and purity (>95%) .

Methodological Resources

  • Synthetic Protocols :
  • Thermal Degradation Studies :
  • Safety and Handling :
  • Heterocyclic Chemistry Applications :

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.